Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
Overview
Description
“Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate” is a chemical compound with the CAS Number: 1824049-93-5 . It has a molecular weight of 192.22 . The compound is a solid at room temperature and should be stored at 4°C, protected from light .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes “Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate”, has been a subject of research for the past 18 years . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The IUPAC name for this compound is methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate . The InChI Code for this compound is 1S/C10H12N2O2/c1-14-10(13)9-5-4-7-8(12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3 .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and can form metal complexes .Physical And Chemical Properties Analysis
“Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 192.22 . The compound should be stored at 4°C, protected from light .Scientific Research Applications
Synthesis and Reactivity
“Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate” belongs to the family of 1,5-naphthyridines. The synthesis and reactivity of these compounds involve interactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .
Biological Activity
1,5-Naphthyridines, including “Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate”, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Anticancer Properties
1,5-Naphthyridines have been found to have anticancer properties. They have been studied for their anticancer activity on different cancer cell lines .
Anti-HIV Properties
1,5-Naphthyridines are also known for their anti-HIV properties. They have been used in the development of drugs for the treatment of HIV .
Antimicrobial Properties
These compounds have been studied for their antimicrobial properties. They have been found to inhibit the growth of certain microorganisms .
Analgesic Properties
1,5-Naphthyridines have been found to have analgesic properties. They have been used in the development of pain-relieving medications .
Anti-inflammatory Properties
These compounds have been studied for their anti-inflammatory properties. They have been used in the development of drugs for the treatment of inflammatory conditions .
Antioxidant Properties
1,5-Naphthyridines have been found to have antioxidant properties. They have been used in the development of drugs for the treatment of conditions related to oxidative stress .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The future directions for the study of “Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate” and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significant importance in the field of medicinal chemistry due to their biological activities , these compounds may be further studied for potential therapeutic applications.
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-5-4-7-8(12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDCSSYGUUCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | |
CAS RN |
1824049-93-5 | |
Record name | methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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